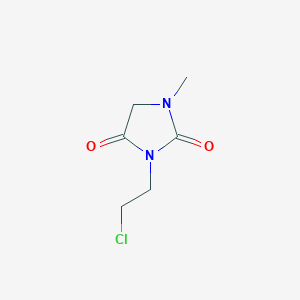

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(2-chloroethyl)-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-8-4-5(10)9(3-2-7)6(8)11/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVZMEBGSZABMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The primary application of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione lies in its potential as an anticancer agent . The compound's alkylating properties allow it to interact with DNA, leading to cross-linking that disrupts replication and transcription processes. This mechanism is particularly effective against rapidly dividing cancer cells.

Case Studies

Recent studies have demonstrated the effectiveness of related compounds in inhibiting tumor growth:

- In Vitro Studies : Compounds with similar structures were evaluated for their cytotoxic effects on various cancer cell lines, showing promising IC50 values indicative of their potency .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the imidazolidine ring can significantly alter the anticancer activity of derivatives, suggesting a tailored approach to drug design .

Beyond its anticancer properties, 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione may also have applications in other areas:

- Antimicrobial Activity : The compound's structural features suggest potential efficacy against various microbial pathogens.

- Biochemical Research : As a reagent, it can be used in studies involving cellular pathways and enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal function. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and interferes with their replication.

Comparison with Similar Compounds

Biological Activity

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is a chemical compound that exhibits significant biological activity, primarily attributed to its role as an alkylating agent. This compound is structurally characterized by a chloroethyl group at the third position and a methyl group at the first position of the imidazolidine ring. The presence of these functional groups enhances its reactivity and potential therapeutic applications, particularly in the field of medicinal chemistry.

The biological activity of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is largely due to its ability to interact with DNA. Alkylating agents like this compound form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription processes. This mechanism can result in cytotoxic effects, particularly in rapidly dividing cancer cells, making it a candidate for cancer therapy.

Synthesis

The synthesis of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 2-chloroethyl chloride under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), and elevated temperatures are often employed to facilitate the substitution reaction. Continuous flow processes may also be utilized in industrial settings to enhance yield and purity.

Biological Activity and Case Studies

Research has shown that compounds similar to 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione exhibit differential effects on tumor versus normal cells due to variations in metabolic pathways. Understanding these interactions is crucial for evaluating the therapeutic potential and safety profile of this compound.

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione | Chloroethyl at position 3, methyl at position 5 | Enhanced alkylating activity |

| 1-Methylimidazolidine-2,4-dione | Lacks chloroethyl group | Lower reactivity compared to alkylating agents |

| 1,3-Bis(2-chloroethyl)nitrosourea | Two chloroethyl groups | Potent alkylating agent used in cancer therapy |

| Fotemustine | Contains a benzyloxy group | Targets thioredoxin reductase; used in cancer treatment |

Pharmacological Applications

Due to its alkylating properties, 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione has potential applications in various fields:

- Medicinal Chemistry : It is studied for its anticancer properties due to its cytotoxic effects on cancer cells.

- Biological Research : The compound is used in studies related to DNA alkylation and cross-linking, which are essential for understanding its mechanism of action in cancer treatment.

- Industrial Applications : It serves as an intermediate in the synthesis of other complex organic molecules.

Research Findings

Recent studies indicate that similar compounds can selectively target cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between tumor and normal tissues. For instance, research has shown that certain derivatives can inhibit enzymes involved in redox balance and cellular survival pathways, further enhancing their therapeutic potential .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione, and how is the product purified?

- The compound is synthesized via nucleophilic substitution reactions involving 1-methylhydantoin derivatives and chloroethylating agents. For example, microwave-assisted synthesis using sarcosine ethyl ester hydrochloride and chlorinated reagents in acetonitrile at 120°C for 2 hours yields the product, which is purified via flash chromatography (e.g., 10% EtOAc/CH₂Cl₂) .

Q. Which spectroscopic techniques are critical for structural confirmation of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione?

- Key methods include:

- IR spectroscopy : Detects carbonyl stretches (e.g., 1784 cm⁻¹ for the imidazolidinedione ring) .

- FAB-MS : Confirms molecular weight (e.g., m/z 246 [M+H]⁺) .

- ¹H-NMR : Identifies substituents (e.g., δ 3.70–3.80 ppm for CH₂CH₂Cl) and detects rotational isomerism in derivatives .

Q. How is the crystal structure of related imidazolidinedione derivatives determined?

- X-ray crystallography is employed. For example, derivatives like 3-(2-(4-isobutylphenyl)propanoyl)-1-methylimidazolidine-2,4-dione are crystallized using ethyl acetate/n-hexane (1:30 v/v), and data collected at room temperature reveals bond lengths and angles critical for structural validation .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of chloroethyl-substituted imidazolidinediones?

- Reaction conditions : Adjust microwave irradiation time (e.g., extending beyond 2 hours) or temperature (120–140°C).

- Solvent choice : Test polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Purification : Optimize flash chromatography gradients (e.g., stepwise EtOAc/CH₂Cl₂ ratios) to improve recovery .

Q. What experimental models are used to evaluate the bioactivity of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione derivatives?

- In vivo antitussive activity : Assess cough suppression in guinea pigs exposed to citric acid aerosols, measuring cough frequency reduction .

- Anti-inflammatory assays : Use carrageenan-induced paw edema in rats, monitoring edema inhibition over 24 hours .

Q. How should discrepancies in NMR data (e.g., split peaks) be resolved for imidazolidinedione derivatives?

- Rotational isomerism : Dynamic NMR studies at variable temperatures (e.g., 25–60°C) can coalesce split peaks, confirming isomer interconversion .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent conformational changes .

Q. What computational strategies predict the biological targets of imidazolidinedione derivatives?

- Molecular docking : Use software like MOE to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- ADMET profiling : Predict pharmacokinetic properties (e.g., LogP = 3.17) using QSAR models to prioritize derivatives for synthesis .

Q. How does the chloroethyl group influence the reactivity of imidazolidinediones in further functionalization?

- Nucleophilic substitution : The chloroethyl moiety undergoes SN2 reactions with amines (e.g., pyrrolidine) to generate derivatives like 5-(pyrrolidin-1-ylmethyl) analogs .

- Stability studies : Monitor degradation under basic conditions (pH > 9) to identify hydrolysis pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.